N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide
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Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide, commonly known as TH-302, is a novel hypoxia-activated prodrug that has gained significant attention in the field of cancer research. TH-302 has shown promising results in preclinical and clinical studies and is being investigated as a potential treatment for a wide range of cancers.
Scientific Research Applications
Molecular Structure and Synthesis
Molecular structure investigations, such as those conducted by Karabulut et al. (2014), provide insights into the intermolecular interactions and geometrical conformations of related benzamide compounds. The study detailed the synthesis and molecular structure determination of a compound through single crystal X-ray diffraction and DFT calculations, highlighting the minor influence of crystal packing and dimerization on molecular geometry, particularly on dihedral angles and the rotational conformation of aromatic rings.
Antimicrobial and Antioxidant Properties
Compounds with structural similarities to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide have been synthesized and evaluated for their antimicrobial and antioxidant properties. Raghavendra et al. (2016) reported the synthesis of lignan conjugates via cyclopropanation, which exhibited excellent antibacterial and antifungal activities alongside remarkable antioxidant potential. The study underlines the potential of these compounds in pharmaceutical applications due to their bioactivity.
Antioxidant Agents
Further emphasizing the antioxidant capabilities, Perin et al. (2018) prepared a range of N-arylbenzamides to evaluate their antioxidant capacity, discovering that many exhibit improved antioxidative properties. The study demonstrated the positive impact of methoxy and hydroxy groups on these properties and highlighted the potential of these compounds as lead molecules for further optimization in antioxidant applications.
Catalytic Applications
The application of related compounds in catalysis has also been explored. Xu et al. (2018) developed chemodivergent and redox-neutral annulations via Rh(III)-catalyzed C-H activation, demonstrating the versatility of N-methoxybenzamides in synthetic chemistry. This work underscores the potential utility of similar compounds in facilitating complex chemical transformations.
Dye-Sensitized Solar Cells
In the field of materials science, Liu et al. (2008) synthesized donor-acceptor molecules linked by a 3,4-ethylenedioxythiophene bridge for use in dye-sensitized solar cells, achieving significant solar-to-energy conversion efficiencies. This highlights the potential of structurally similar compounds in renewable energy technologies.
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-13-6-3-2-5-12(13)16(19)17-11-14(21-9-8-18)15-7-4-10-22-15/h2-7,10,14,18H,8-9,11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFMOZORLGDEIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide |
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